N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide

Description

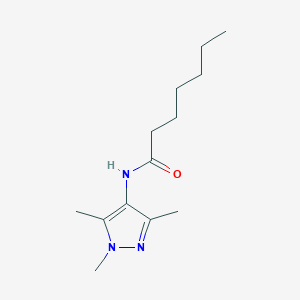

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide is a pyrazole-derived amide compound characterized by a 1,3,5-trimethyl-substituted pyrazole core linked to a heptanamide chain. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.

Properties

CAS No. |

62400-47-9 |

|---|---|

Molecular Formula |

C13H23N3O |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-(1,3,5-trimethylpyrazol-4-yl)heptanamide |

InChI |

InChI=1S/C13H23N3O/c1-5-6-7-8-9-12(17)14-13-10(2)15-16(4)11(13)3/h5-9H2,1-4H3,(H,14,17) |

InChI Key |

BWPRRQMDBJQKHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NC1=C(N(N=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide typically involves the reaction of 1,3,5-trimethylpyrazole with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve 1,3,5-trimethylpyrazole in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add heptanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the heptanamide chain are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic reagents for other substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrazole carboxamides, emphasizing synthesis, physicochemical properties, and substituent effects. Key examples from the evidence include derivatives from the 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide series (e.g., compounds 3a–3p) and the sulfonamide derivative EH-1 .

Structural Features and Substituent Effects

Key Observations :

Backbone Diversity: The target compound features a mono-pyrazole system with a flexible heptanamide chain, whereas 3a–3p () are bis-pyrazole carboxamides with rigid aryl/chloro/cyano substituents. This structural difference likely impacts solubility and target selectivity . EH-1 () incorporates a sulfonamide group and naphthalene moiety, suggesting divergent electronic properties compared to the target compound .

Substituent Impact on Melting Points: Chloro and cyano groups in 3a–3p increase polarity and intermolecular interactions, resulting in higher melting points (133–183°C) compared to the target compound’s aliphatic heptanamide chain, which is expected to lower melting points due to reduced crystallinity .

Synthetic Routes :

- Target Compound : Likely synthesized via amide coupling (e.g., EDCI/HOBt activation) similar to 3a–3p , though direct evidence is lacking.

- 3a–3p : Employ EDCI/HOBt-mediated coupling in DMF, yielding 62–71% isolated yields after recrystallization .

- EH-1 : Utilizes sulfonylation and methylation steps, reflecting distinct reactivity of sulfonamide vs. carboxamide linkages .

Biological Activity

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide, with the CAS number 62400-47-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H23N3O

- Molecular Weight : 237.35 g/mol

- Structure : The compound features a heptanamide backbone with a pyrazole ring substituted at the 4-position by three methyl groups.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in the context of cancer research. Its structural similarity to other pyrazole derivatives suggests potential antitumor activity.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, a related compound (1-(p-tolyl)-1H-pyrazol-4-yl) showed promising results in inhibiting the proliferation of various tumor cell lines (A549, HT-1080, SGC-7901) with IC50 values ranging from 0.054 to 0.16 μM . The mechanism involves disruption of microtubule dynamics and cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring significantly influence biological activity:

- Methyl Group Positioning : The presence of a methyl group at the C4 position enhances antitumor activity.

- Amino Group Impact : An amino group at the C5 position appears to negatively affect bioactivity .

The mechanism by which this compound exerts its effects appears to involve:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.

- Microtubule Network Disruption : This results in significant morphological changes in treated cells and impacts their viability.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives for their anti-proliferative effects against cancer cell lines. The findings highlighted that compounds with specific substitutions on the pyrazole ring exhibited enhanced inhibitory effects on tumor growth and induced apoptosis in cancer cells .

Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding modes of these compounds at the colchicine site on tubulin heterodimers. This provides insight into how structural variations can lead to differences in biological activity and efficacy .

Data Table: Biological Activity Summary

| Compound Name | IC50 (μM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | 0.054 - 0.16 | A549, HT-1080, SGC-7901 | Inhibition of tubulin polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.